

(R)-3-Phenylpyrrolidine hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Phenylpyrrolidine hydrochloride

Cat. No.: B591916

[Get Quote](#)

An In-depth Technical Guide to **(R)-3-Phenylpyrrolidine Hydrochloride**

Abstract

(R)-3-Phenylpyrrolidine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **(R)-3-Phenylpyrrolidine hydrochloride**, with a focus on its role as a key building block in the development of biologically active molecules. Detailed experimental protocols and diagrams are included to support researchers and scientists in the field of drug development.

Chemical and Physical Properties

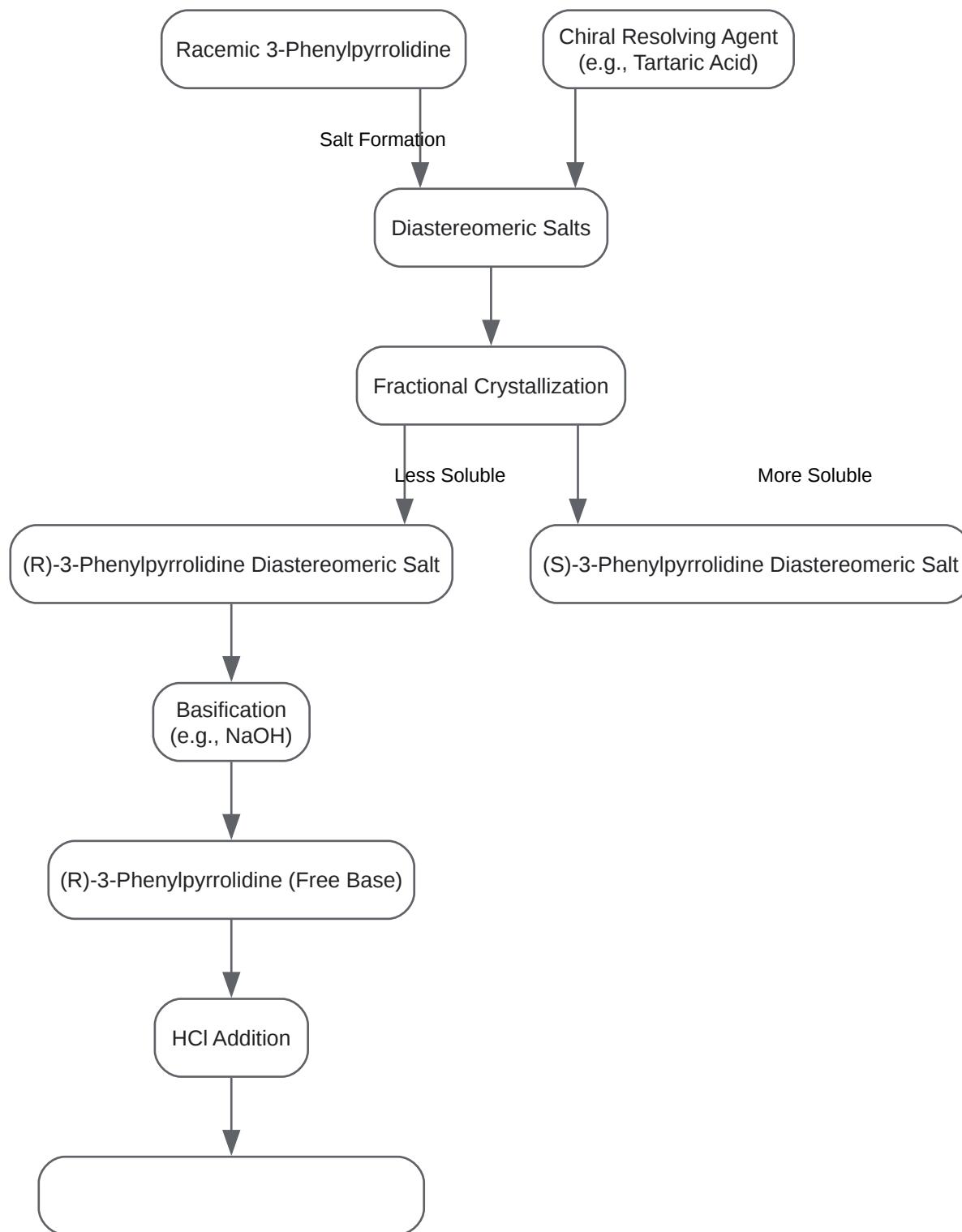

(R)-3-Phenylpyrrolidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-phenylpyrrolidine. The presence of a stereocenter at the 3-position of the pyrrolidine ring is crucial for its specific interactions with biological targets.

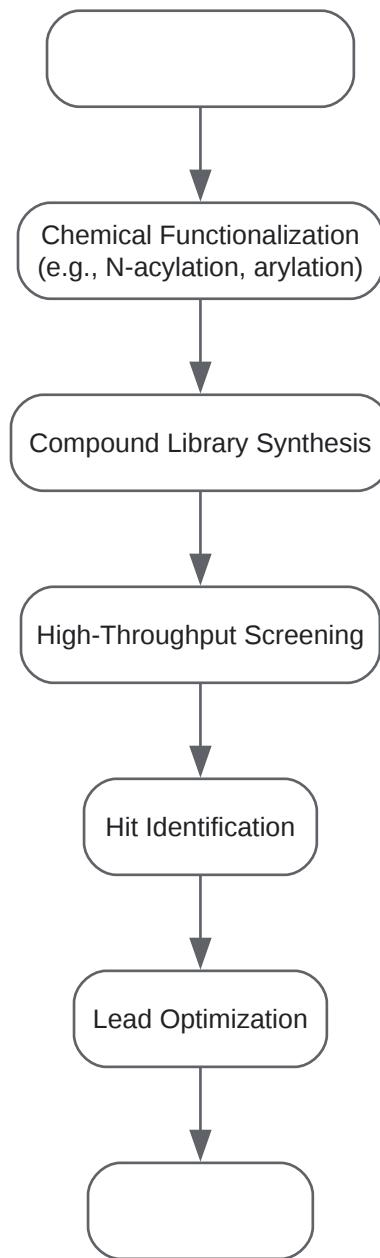
Table 1: Physicochemical Properties of **(R)-3-Phenylpyrrolidine Hydrochloride**

Property	Value	Source
CAS Number	851000-46-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ CIN	[3]
Molecular Weight	183.68 g/mol	[4]
Appearance	Solid (Predicted)	
Purity	≥97% (Typical)	
Topological Polar Surface Area (TPSA)	12.03 Å ² (for the free base)	
logP	2.1853 (for the free base)	
Hydrogen Bond Donors	1 (for the free base)	
Hydrogen Bond Acceptors	1 (for the free base)	
Rotatable Bonds	1 (for the free base)	
InChI Key	DNSSGEPIODMCQR- PPHPATTJSA-N	[5]
SMILES	Cl.C1C-INVALID-LINK-- c2ccccc2	[5]

Synthesis and Manufacturing

The synthesis of enantiomerically pure **(R)-3-Phenylpyrrolidine hydrochloride** typically involves either the resolution of a racemic mixture of 3-phenylpyrrolidine or an asymmetric synthesis approach. A common strategy involves the preparation of racemic 3-phenylpyrrolidine followed by chiral resolution using a chiral acid.

[Click to download full resolution via product page](#)


Figure 1: General workflow for the synthesis of **(R)-3-Phenylpyrrolidine hydrochloride** via chiral resolution.

Experimental Protocol: Chiral Resolution and Salt Formation

- Preparation of Racemic 3-Phenylpyrrolidine: Synthesize racemic 3-phenylpyrrolidine using established literature methods, for example, by reduction of 3-phenyl-3-pyrrolin-2-one.
- Diastereomeric Salt Formation: Dissolve the racemic 3-phenylpyrrolidine in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent. Slowly add the chiral acid solution to the amine solution with stirring.
- Fractional Crystallization: Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt. The diastereomer containing the (R)-amine is often the one that crystallizes first, although this depends on the specific chiral acid used.
- Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.
- Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to a pH > 10.
- Extraction: Extract the liberated (R)-3-phenylpyrrolidine free base with an organic solvent like dichloromethane or diethyl ether.
- Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
- Hydrochloride Salt Formation: Dissolve the purified (R)-3-phenylpyrrolidine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution.
- Final Product Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **(R)-3-phenylpyrrolidine hydrochloride**.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.^[6] **(R)-3-Phenylpyrrolidine hydrochloride** serves as a crucial building block for the synthesis of a variety of biologically active compounds.

[Click to download full resolution via product page](#)

Figure 2: Workflow of **(R)-3-Phenylpyrrolidine hydrochloride** in drug discovery.

Its applications span several therapeutic areas:

- Autoimmune Diseases: (R)-3-Phenylpyrrolidine derivatives have been instrumental in the development of selective, orally active RORyt (Retinoic acid-related Orphan Receptor gamma t) inverse agonists.^[1] These compounds have shown efficacy in animal models of psoriasis and other inflammatory conditions by inhibiting the production of pro-inflammatory cytokines like IL-17.^[1]
- Oncology: The spirooxindole scaffold, which can be derived from pyrrolidine precursors, has been utilized to create potent inhibitors of the MDM2-p53 interaction.^[7] This is a key pathway in cancer therapy, and derivatives have shown the ability to induce tumor regression *in vivo*.^[7]
- Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS.^[4] The rigid structure of 3-phenylpyrrolidine can be used to design ligands for various receptors and transporters in the brain.
- Antimicrobial Agents: The pyrrolidine-2,3-dione scaffold, derived from pyrrolidine precursors, has been identified as a novel inhibitor of *P. aeruginosa* PBP3, a key enzyme in bacterial cell wall synthesis.^[3]

Biological Activity and Signaling Pathways

The biological activity of (R)-3-phenylpyrrolidine derivatives is highly dependent on the substituents on the pyrrolidine ring and the phenyl group. The stereochemistry at the C3 position is often critical for target engagement.

One of the most well-documented biological activities is the inverse agonism of RORyt. RORyt is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases.

[Click to download full resolution via product page](#)

Figure 3: Simplified signaling pathway showing the inhibitory effect of an (R)-3-Phenylpyrrolidine derivative on RORyt.

By binding to the ligand-binding domain of ROR γ t, these compounds can modulate its transcriptional activity, leading to a reduction in the production of IL-17 and other pro-inflammatory cytokines.^[1] This mechanism of action is the basis for their potential therapeutic use in conditions like psoriasis and inflammatory bowel disease.^[1]

Experimental Protocols

Protocol for N-Boc Protection

A common first step in the functionalization of (R)-3-phenylpyrrolidine is the protection of the secondary amine, often as a tert-butoxycarbonyl (Boc) derivative.

- Reaction Setup: Dissolve **(R)-3-phenylpyrrolidine hydrochloride** in a mixture of dioxane and water. Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and free the amine.
- Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in dioxane.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for Amide Coupling

The N-acylation of the pyrrolidine nitrogen is a key step in creating libraries of compounds for structure-activity relationship (SAR) studies.

- Reaction Setup: To a solution of (R)-3-phenylpyrrolidine (or its N-Boc protected precursor after deprotection) in an anhydrous aprotic solvent such as dichloromethane (DCM) or

dimethylformamide (DMF), add a carboxylic acid and a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

- **Base Addition:** Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
- **Workup and Purification:** Upon completion, perform an aqueous workup. Extract the product, dry the organic layer, and concentrate it. Purify the crude product by column chromatography or preparative HPLC.

Safety Information

(R)-3-Phenylpyrrolidine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an acute toxicant if swallowed and can cause eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active ROR γ t Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. [enamine.net \[enamine.net\]](#)
- 7. Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-3-Phenylpyrrolidine hydrochloride CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591916#r-3-phenylpyrrolidine-hydrochloride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com